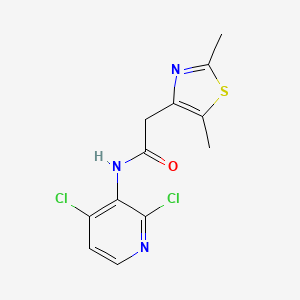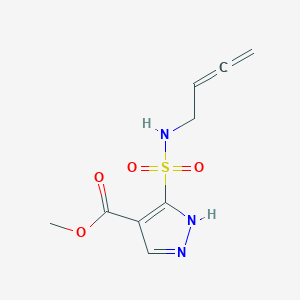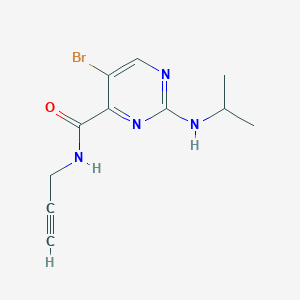![molecular formula C13H14ClNO3 B7409169 2-[2-(1-Chloroisoquinolin-7-yl)oxyethoxy]ethanol](/img/structure/B7409169.png)
2-[2-(1-Chloroisoquinolin-7-yl)oxyethoxy]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(1-Chloroisoquinolin-7-yl)oxyethoxy]ethanol is a chemical compound that belongs to the class of isoquinoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-Chloroisoquinolin-7-yl)oxyethoxy]ethanol typically involves the reaction of 1-chloroisoquinoline with ethylene glycol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(1-Chloroisoquinolin-7-yl)oxyethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The chlorine atom in the isoquinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
Applications De Recherche Scientifique
2-[2-(1-Chloroisoquinolin-7-yl)oxyethoxy]ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[2-(1-Chloroisoquinolin-7-yl)oxyethoxy]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloroisoquinolin-7-yl)methanol
- 7-Chloroquinoline derivatives
Uniqueness
2-[2-(1-Chloroisoquinolin-7-yl)oxyethoxy]ethanol is unique due to its specific structural features, such as the presence of both isoquinoline and ethylene glycol moieties. This combination imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Propriétés
IUPAC Name |
2-[2-(1-chloroisoquinolin-7-yl)oxyethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c14-13-12-9-11(18-8-7-17-6-5-16)2-1-10(12)3-4-15-13/h1-4,9,16H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGSGRUUCFVUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Cl)OCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 4-[2-[[2-oxo-2-(propan-2-ylamino)ethyl]amino]propyl]piperidine-1-carboxylate](/img/structure/B7409101.png)
![Tert-butyl 4-[2-(4-hydroxypentylamino)propyl]piperidine-1-carboxylate](/img/structure/B7409114.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2-[3,5-bis(difluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7409118.png)
![Tert-butyl 4-[2-[(1-methylpiperidin-4-yl)amino]propyl]piperidine-1-carboxylate](/img/structure/B7409126.png)

![N-(6-benzo[b][1]benzazepin-11-yl-6-oxohexyl)acetamide](/img/structure/B7409144.png)
![2,2-difluoro-3-hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-methylpentanamide](/img/structure/B7409165.png)
![2-[3-(Difluoromethoxy)-4-nitroanilino]-3-(1,3-thiazol-2-yl)propan-1-ol](/img/structure/B7409185.png)
![Ethyl 2-[2-[(6-cyanopyridazin-3-yl)amino]ethyl]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B7409189.png)
![tert-butyl 4-[[(2S)-2-hydroxypropyl]amino]-3-(2-methylpropyl)piperidine-1-carboxylate](/img/structure/B7409192.png)


![Methyl 5-methyl-2-[2-[(2-methylbenzoyl)amino]ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B7409199.png)
![N-[4-(5-chlorothiophen-2-yl)butyl]-3-(oxan-3-yl)prop-2-ynamide](/img/structure/B7409209.png)
